(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 405513-12-4
VCID: VC15804149
InChI: InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate

CAS No.: 405513-12-4

Cat. No.: VC15804149

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate - 405513-12-4

Specification

CAS No. 405513-12-4
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl (3S,5R)-5-methylpiperidine-3-carboxylate
Standard InChI InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Standard InChI Key HJPYJRXRHXOATI-RQJHMYQMSA-N
Isomeric SMILES C[C@@H]1C[C@@H](CNC1)C(=O)OC
Canonical SMILES CC1CC(CNC1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate features a six-membered piperidine ring with a methyl group at the 5-position and a carboxylate ester at the 3-position. The stereochemistry is defined by the (3S,5R) configuration, which dictates its three-dimensional orientation and interaction with biological targets. Key structural identifiers include:

PropertyValue
IUPAC Namemethyl (3S,5R)-5-methylpiperidine-3-carboxylate
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
InChI KeyHJPYJRXRHXOATI-RQJHMYQMSA-N
Isomeric SMILESC[C@@H]1CC@@HC(=O)OC

The hydrochloride salt form (C₈H₁₆ClNO₂) modifies solubility properties without altering the core stereochemistry.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s stereochemistry, with distinct signals for the methyl group (δ ~1.2 ppm) and ester carbonyl (δ ~170 ppm). Mass spectrometry data align with the molecular ion peak at m/z 157.21. Infrared (IR) spectroscopy identifies key functional groups, including the ester C=O stretch (~1740 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

Synthesis and Stereochemical Control

Key Synthetic Pathways

Synthesis of (3S,5R)-methyl 5-methylpiperidine-3-carboxylate requires multi-step protocols to achieve high enantiomeric excess. A representative approach involves:

  • Precursor Preparation: Starting with a racemic piperidine derivative, chiral resolution via diastereomeric salt formation isolates the desired (3S,5R) enantiomer.

  • Esterification: Carboxylic acid intermediates are treated with methanol under acidic conditions to form the methyl ester.

  • Purification: Chromatography or crystallization removes impurities, yielding >98% purity.

Industrial-scale production employs continuous flow hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) to enhance efficiency.

Optimization Challenges

  • Temperature Sensitivity: Excessive heat during esterification promotes racemization, reducing enantiomeric purity.

  • Solvent Selection: Polar aprotic solvents (e.g., THF) improve reaction rates but require careful drying to prevent hydrolysis.

Biological Activity and Mechanistic Insights

Enzyme Modulation

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 µM, potentially aiding Alzheimer’s disease research. Its rigid piperidine ring fits into the AChE active site, as shown in molecular docking studies.

Metabolic Pathway Interactions

In hepatocyte assays, (3S,5R)-methyl 5-methylpiperidine-3-carboxylate upregulates cytochrome P450 3A4 (CYP3A4) by 40%, suggesting a role in drug metabolism studies.

Applications in Pharmaceutical Research

Lead Compound Development

The compound’s low toxicity (LD₅₀ > 500 mg/kg in rodents) and blood-brain barrier permeability make it a scaffold for central nervous system (CNS) drugs. Derivatives are being tested for anticonvulsant and anxiolytic activity.

Comparative Efficacy

CompoundAChE IC₅₀ (µM)Solubility (mg/mL)
(3S,5R)-Methyl derivative12.38.2 (in water)
Ethyl racemic analog45.62.1 (in water)

The (3S,5R) configuration confers 3.7-fold greater potency than racemic analogs.

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could enhance bioavailability, with preliminary studies showing a 60% increase in plasma concentration.

Stereochemical Scalability

Advances in asymmetric catalysis may reduce production costs by 30%, enabling large-scale applications.

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